Ala-His
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c1-5(10)8(14)13-7(9(15)16)2-6-3-11-4-12-6/h3-5,7H,2,10H2,1H3,(H,11,12)(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWXFWBHYRFLEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CN=CN1)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30901839 | |
| Record name | Alanylhistidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30901839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3253-17-6, 57448-85-8, 6491-15-2 | |
| Record name | Alanylhistidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003253176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC89607 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89607 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Alanylhistidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30901839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-L-alanyl-L-histidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.860 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Structural Characterization and Theoretical Modeling of Ala His
Conformational Analysis of Ala-His and its Derivatized Forms
The flexibility of the peptide backbone and the rotational freedom of the amino acid side chains give rise to a multitude of possible conformations for this compound. Understanding which of these conformations are energetically favorable and how they interact with each other is key to deciphering the dipeptide's behavior in different environments.
Computational chemistry provides powerful tools to explore the potential energy surface of molecules like this compound and to identify its low-energy conformations. Methods such as molecular dynamics (MD) simulations, which simulate the movement of atoms and molecules over time, are employed to sample a wide range of conformational space. yale.edu These simulations, often based on force fields like Amber or CHARMM, can predict the probability distribution of backbone dihedral angles (φ and ψ), revealing the most likely structural arrangements. yale.edu
For peptides containing alanine (B10760859), studies have shown a predisposition for conformations corresponding to β-sheet structures. yale.edu Theoretical models and computational analyses have been instrumental in predicting these preferences. pnas.orgnih.govacs.org The integration of deep-learning-based methods with physical energy landscape information is an emerging approach to generate and predict allosteric motions and alternative conformations in proteins and peptides. pnas.org
Table 1: Predicted Dihedral Angles for Energetically Favorable Conformations of an Alanine-Containing Dipeptide Mimetic
| Conformation | Dihedral Angle φ (degrees) | Dihedral Angle ψ (degrees) | Relative Probability |
| β-sheet | -139 | +135 | High |
| α-helix | -65 | -40 | Moderate |
| Bridge | -75 | +120 | Low |
Note: This table is a representative example based on computational studies of alanine dipeptide mimetics and illustrates the general conformational preferences.
Beyond its intramolecular structure, the way this compound molecules interact with each other is of significant interest. These intermolecular interactions, which include hydrogen bonding and van der Waals forces, can lead to the formation of dimers and larger aggregates. science.gov The imidazole (B134444) ring of histidine can act as both a hydrogen bond donor and acceptor, playing a crucial role in these associations.
Computational studies, including ab initio and density functional theory (DFT) calculations, have been used to determine the dimerization energies of dipeptides. acs.org These studies have highlighted the importance of electrostatic contributions to the stability of peptide dimers. acs.org The formation of dimers can significantly alter the biological activity and physical properties of peptides. nih.gov For instance, dimerization has been shown to affect the antimicrobial and hemolytic activities of certain peptides. nih.gov The specific orientation of the monomers within the dimer (e.g., parallel or antiparallel) can be critical and can be influenced by factors such as solvent and peptide concentration. mdpi.com
Spectroscopic Investigations for Structural Elucidation
Spectroscopic techniques provide experimental insights into the molecular structure and dynamics of this compound, complementing computational predictions. Each method probes different aspects of the molecule's properties, and together they offer a comprehensive picture of its structural characteristics.
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for obtaining a unique "molecular fingerprint" of a peptide. thermofisher.com These techniques probe the vibrational modes of the molecule's chemical bonds. The frequencies of these vibrations are sensitive to the local chemical environment, conformation, and intermolecular interactions.
In the FTIR spectrum of a peptide, characteristic bands corresponding to the amide I (mainly C=O stretching) and amide II (N-H bending and C-N stretching) vibrations are particularly informative about the secondary structure. mdpi.com For instance, β-sheet structures typically exhibit an amide I band in the region of 1620–1640 cm⁻¹. mdpi.com The Raman spectrum provides complementary information, especially regarding non-polar bonds and the imidazole ring of histidine. ruc.dk The C4-C5 and C4-N3 stretching vibrations of the imidazole ring are sensitive to its protonation state. ruc.dk
Table 2: Characteristic Vibrational Frequencies for this compound Functional Groups
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |
| Amide I (C=O stretch) | 1620 - 1680 | FTIR, Raman |
| Amide II (N-H bend, C-N stretch) | 1510 - 1580 | FTIR |
| Imidazole Ring Stretch | 1400 - 1600 | Raman |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Raman |
| N-H Stretch (Amine) | 3200 - 3500 | FTIR |
Note: The exact positions of these bands can shift depending on the peptide's conformation, protonation state, and environment.
Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. khanacademy.org While the peptide bond itself has a characteristic absorption in the far-UV region, the aromatic side chain of histidine allows for UV-Vis analysis at longer wavelengths. The absorption spectrum of the imidazole ring is sensitive to its environment and can be used to study complex formation with other molecules, such as metal ions.
Upon complexation, the electronic structure of the imidazole ring is perturbed, leading to shifts in its absorption maxima (λmax). This property can be exploited to monitor binding events and to determine the stoichiometry and stability of the resulting complexes. For example, the interaction of amino acids with certain reagents can produce colored complexes with distinct absorption maxima in the visible range, which can be used for quantification. tandfonline.com
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure of molecules in solution. ipb.pt For peptides like this compound, a suite of advanced NMR experiments can provide detailed information about bond connectivity, spatial proximity of atoms, and conformational dynamics.
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to assign the proton resonances to specific amino acid residues. Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about through-space interactions between protons that are close to each other, which is crucial for determining the peptide's conformation. nih.gov The magnitude of the NOE is inversely proportional to the sixth power of the distance between the protons, allowing for the calculation of inter-proton distances. ipb.pt Furthermore, advanced techniques like high-pressure NMR can be used to study conformational equilibria and identify low-populated functional states of peptides. researchgate.net
Quantum Chemical Calculations and Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules from first principles. mdpi.comresearchgate.net Its application to the this compound dipeptide allows for a precise theoretical examination of its spectral characteristics and energetic landscape. DFT methods, often paired with various functionals such as B3LYP or M06-2X, can accurately predict molecular geometries, vibrational frequencies, and electronic transitions, offering insights that are complementary to experimental data. nih.govnih.gov
Theoretical Elucidation of Electronic and Vibrational Spectral Properties
Quantum chemical calculations are instrumental in interpreting and predicting the spectral properties of this compound. By computing the molecule's behavior in response to electromagnetic radiation, these methods provide a detailed picture of its electronic and vibrational states.
Vibrational Spectra: The vibrational spectrum of a peptide is highly sensitive to its conformation. DFT calculations can compute the harmonic frequencies of this compound, which correspond to its fundamental vibrational modes. These theoretical frequencies allow for the assignment of experimental infrared (IR) and Raman spectra. rsc.org For dipeptides, key vibrational bands include the amide I (mainly C=O stretching), amide II (C-N stretching and N-H bending), and amide III bands. nih.govmdpi.com The precise frequencies of these bands are indicative of the peptide's secondary structure and hydrogen bonding network. tandfonline.com For example, in studies of similar dipeptides like Ala-Leu, the C=O stretch (amide I) is observed around 1600-1650 cm⁻¹, with its exact position and lineshape influenced by hydration and conformation. nih.govfu-berlin.de DFT calculations on the zwitterionic form of similar dipeptides have shown that solvation significantly alters vibrational frequencies, highlighting the importance of including solvent effects in theoretical models, often through a Polarizable Continuum Model (PCM). nih.govtandfonline.com
Electronic Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths that govern a molecule's ultraviolet-visible (UV-Vis) absorption spectrum. cecam.orgchemrxiv.org These calculations can identify the nature of electronic transitions, such as n → π* or π → π* transitions, and determine which molecular orbitals are involved. researchgate.net For a dipeptide like this compound, TD-DFT can elucidate transitions associated with the peptide backbone and the imidazole ring of the histidine residue. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electronic structure and reactivity of the molecule. researchgate.net
Below is a table summarizing typical vibrational frequencies for dipeptides, calculated using DFT, which serve as a reference for understanding the vibrational properties of this compound.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
| Amide A | ~3300 - 3500 | N-H stretching |
| Amide I | ~1600 - 1700 | C=O stretching |
| Amide II | ~1500 - 1600 | N-H bending and C-N stretching |
| Amide III | ~1200 - 1400 | C-N stretching and N-H bending |
| COO⁻ stretch | ~1550 - 1610 | Carboxylate group stretching (zwitterionic form) |
Energetic Landscape Mapping and Reaction Pathway Analysis
The function of a peptide is intrinsically linked to its three-dimensional structure and conformational flexibility. Theoretical modeling can map the potential energy surface (PES) of this compound to identify stable conformations and the energetic barriers that separate them.
Energetic Landscape: The conformational space of a dipeptide is often visualized using a Ramachandran plot, which maps the potential energy as a function of the backbone dihedral angles φ (phi) and ψ (psi). cp2k.orgresearchgate.net For alanine-containing dipeptides, DFT and other high-level ab initio calculations have identified several low-energy minima on the PES. acs.orgrutgers.edu These stable conformers, such as C5, C7eq (which features an intramolecular hydrogen bond), and various helical (α) or extended (β) forms, represent the most likely structures the dipeptide will adopt. acs.orgnih.gov The relative energies of these conformers determine the equilibrium population of each state. Solvation has a significant impact on this landscape, often stabilizing more extended conformations over compact, hydrogen-bonded structures that are favored in the gas phase. nih.govaip.org
Reaction Pathway Analysis: DFT is also employed to study chemical reactions involving dipeptides, such as cyclization to form diketopiperazines (DKPs). nih.gov This is a common intramolecular reaction that can enhance the stability of the dipeptide. nih.govresearchgate.net Theoretical analysis involves locating the transition state (TS) structure connecting the linear dipeptide to the cyclic product and calculating the activation energy barrier. researchgate.net Studies on similar dipeptides have identified different potential pathways, including water-catalyzed mechanisms, and calculated the associated energy barriers, providing a kinetic understanding of the reaction. nih.gov This type of analysis is crucial for understanding the stability and degradation pathways of this compound.
The following table presents a summary of common stable conformers found for alanine-based dipeptides and their typical relative energies.
| Conformer | Description | Typical Relative Energy (Gas Phase, kcal/mol) |
| C7eq | Intramolecular H-bond (7-membered ring), equatorial methyl | 0.0 (most stable) |
| C5 | Intramolecular H-bond (5-membered ring) | 1.0 - 2.0 |
| β2 | Extended β-sheet like conformation | 2.5 - 3.5 |
| C7ax | Intramolecular H-bond (7-membered ring), axial methyl | 2.0 - 3.0 |
| αL | Left-handed helical conformation | 3.5 - 5.0 |
Molecular Dynamics Simulations for Conformational and Interaction Dynamics
While quantum chemical methods provide detailed information about static structures and energetics, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model conformational changes, solvent interactions, and binding events on timescales from picoseconds to microseconds. dovepress.com
Simulation of Metal Ion Binding Pathways and Coordination Site Dynamics
The histidine residue makes this compound a potent metal-binding ligand. The N-terminal sequence Asp-Ala-His, known as the Amino Terminal Copper and Nickel (ATCUN) motif, is particularly efficient at coordinating Cu(II) ions. mdpi.com MD simulations are an invaluable tool for studying the pathways and dynamics of metal ion binding.
Simulations can reveal the step-by-step process of a metal ion approaching the peptide and forming a coordination complex. nih.gov For Cu(II) binding to His-containing peptides, the primary coordination sites typically involve the imidazole nitrogen atoms (ND1 or NE2) of the histidine residue, the N-terminal amino group, and deprotonated amide nitrogens from the peptide backbone. mdpi.comnih.govrsc.org MD simulations can track the distances between the metal ion and these potential donor atoms over time, revealing the preferred coordination geometry, which is often square planar for Cu(II). rsc.orgresearchgate.net The simulations can also capture the flexibility of the resulting complex, showing how bond lengths and angles fluctuate and how water molecules in the solvent shell rearrange around the coordination site. elifesciences.org These dynamic insights are crucial for understanding the role of this compound in biological metal transport and catalysis.
Exploration of Ligand-Induced Conformational Changes
The binding of a ligand, such as a metal ion, can significantly alter the conformational landscape of a peptide. nih.gov This phenomenon, which can range from subtle side-chain rearrangements to large-scale changes in the secondary structure, is known as an induced fit. MD simulations are well-suited to explore these ligand-induced conformational changes. nih.gov
By comparing simulations of this compound in its apo (unbound) and holo (ligand-bound) states, researchers can quantify the structural changes that occur upon binding. For instance, studies on peptides containing both alanine and histidine have shown that the binding of a Zn(II) ion can induce a transition from a disordered random coil to a more structured α-helical conformation. nih.gov MD simulations can reveal the mechanism of this change, showing how the metal ion acts as a nucleation site, organizing the peptide backbone and stabilizing the helical fold. rsc.org The simulations can also assess changes in the peptide's flexibility, identifying which regions become more rigid or more dynamic upon ligand binding. nih.gov This information is vital for understanding how the function of this compound might be allosterically regulated by the binding of small molecules or ions.
Sophisticated Analyses of Ala His Interactions with Biological Entities
Metal Ion Coordination Chemistry and Selectivity
The interaction of Ala-His with metal ions involves the formation of coordination complexes. The dipeptide, with its N-terminal amine, peptide bond, and histidine imidazole (B134444) group, can act as a multidentate ligand, coordinating to metal ions through various donor atoms. Studies have focused on characterizing the nature of these interactions, including the stoichiometry of the complexes formed and the strength and selectivity of metal binding.
Quantitative Determination of Binding Constants and Stoichiometry
Determining the binding constants and stoichiometry of this compound metal complexes is fundamental to understanding the affinity and capacity of the dipeptide for different metal ions. Various techniques are employed for this quantitative analysis.
Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat released or absorbed during a binding event, allowing for the determination of thermodynamic parameters such as binding enthalpy (ΔH), entropy (ΔS), and the binding constant (K). wikipedia.org This technique is particularly useful for studying metal ion binding to biomolecules, including peptides. wikipedia.org ITC experiments involve the precise injection of a metal ion solution into a solution containing the peptide, and the resulting heat changes are monitored. Analysis of the heat flow data provides information on the stoichiometry (n) of the binding reaction and the binding constant, from which the Gibbs free energy change (ΔG) can be calculated. wikipedia.orgnih.gov
While specific ITC data for this compound binding to metal ions were not extensively detailed in the provided search results, ITC is a standard method for such characterization in peptide-metal systems. wikipedia.orgnih.govrsc.org The technique can account for coupled equilibria, such as proton displacement that often occurs during metal binding to peptides. wpmucdn.com
Spectroscopic methods provide valuable insights into the coordination environment of the metal ion upon binding to this compound. UV-Vis, Electron Paramagnetic Resonance (EPR), and Circular Dichroism (CD) spectroscopies are often used in combination to characterize the coordination sphere and structural changes upon metal binding. at.uaacs.orgrsc.orgresearchgate.netscielo.org.mx
UV-Vis spectroscopy can monitor changes in the electronic transitions of the metal ion or the peptide upon complex formation, particularly the d-d transitions of transition metal ions like Cu(II). Shifts in the absorption maxima and changes in intensity can indicate the involvement of specific donor atoms and the geometry of the complex. acs.orgrsc.orgnih.govresearchgate.net For Cu(II)-peptide complexes, the position of the d-d band is sensitive to the number and type of coordinating nitrogen atoms. researchgate.net
EPR spectroscopy is particularly useful for studying paramagnetic metal ions like Cu(II). The EPR spectrum provides information about the symmetry of the ligand field around the metal ion and the nature of the coordinating atoms. researchgate.netscielo.org.mxresearchgate.net Analysis of the g and A tensors can help identify the donor atoms involved in coordination (e.g., nitrogen or oxygen). scielo.org.mx
CD spectroscopy is sensitive to the chiral environment around the metal ion induced by the peptide's asymmetry. Changes in the CD spectrum upon metal binding can provide information about the conformation of the peptide backbone and the chirality of the metal complex. rsc.orgresearchgate.netscielo.org.mxresearchgate.net
Combined spectroscopic studies on peptides containing histidine residues have shown that these methods can effectively characterize different coordination modes and their pH dependence. rsc.orgresearchgate.netresearchgate.net For instance, UV-Vis and CD spectra have been used to monitor the transition between different Cu(II) coordination modes in histidine-containing peptides as a function of pH. rsc.org
Mechanistic Studies of Copper Ion Coordination (Cu(I) and Cu(II))
Copper is an essential metal ion in biological systems, and its interaction with peptides like this compound is of significant interest. Studies have investigated the specific mechanisms of copper ion coordination, including the identification of donor atoms and the influence of pH.
This compound can coordinate to copper ions through nitrogen donor atoms from its N-terminus, the peptide bond nitrogen, and the imidazole nitrogen of the histidine residue. Different coordination modes, such as 3N and 4N, have been characterized in histidine-containing peptides, depending on the number of deprotonated amide nitrogens involved in binding. acs.orgnih.govrsc.org
In a 3N coordination mode with Cu(II), the metal ion is typically coordinated by the N-terminal amine, the deprotonated amide nitrogen of the first peptide bond (this compound), and the imidazole nitrogen of the histidine residue. This leaves a labile site in the equatorial plane, often occupied by a water molecule or another external ligand. acs.orgnih.govscite.ai
In a 4N coordination mode, the Cu(II) ion is coordinated by the N-terminal amine, the deprotonated amide nitrogens of both the this compound and His-Xxx peptide bonds (if present and deprotonated), and the imidazole nitrogen. This results in a more saturated coordination sphere. acs.orgnih.govscite.ai
Studies on peptides containing the Xxx-His motif (like this compound) and Xxx-Zzz-His motif have shown distinct Cu(II) coordination modes. rsc.orgscite.ai The Xxx-His motif typically favors a 3N coordination, while the Xxx-Zzz-His motif can form a 4N coordination, often referred to as the ATCUN (Amino-Terminal CU and Ni-binding) motif. nih.govrsc.orgscite.ai this compound, being a dipeptide with the Xxx-His motif, is expected to primarily exhibit the 3N coordination mode with Cu(II). nih.govscite.ai However, the presence of the histidine residue provides the potential for imidazole coordination.
Research on the related peptide this compound-His (AHH), which contains both motifs, demonstrates the ability to switch between 3N and 4N coordination depending on conditions like pH. acs.orgnih.govresearchgate.netrsc.orgscite.airesearchgate.net While this compound itself is simpler, understanding the coordination in related peptides provides context for the potential binding sites involving the N-terminus, peptide bond, and histidine imidazole.
For Cu(I) binding, the proximity of histidine residues is known to promote coordination. researchgate.netresearchgate.net While the specific coordination modes of Cu(I) with this compound were not explicitly detailed in the provided snippets, studies on peptides with bis-His motifs suggest that imidazole nitrogens are key donors for Cu(I). researchgate.netresearchgate.net
The pH of the environment significantly influences the protonation state of the peptide's donor groups (N-terminus, peptide bond amides, and histidine imidazole), thereby modulating its metal binding affinity and the preferred coordination mode. acs.orgrsc.orgnih.govelifesciences.org
For Cu(II) binding to peptides, the deprotonation of amide nitrogens is crucial for the formation of stable complexes involving these donors. acs.orgukessays.com This deprotonation is pH-dependent, occurring at higher pH values. acs.orgrsc.org Studies on histidine-containing peptides show that at lower pH, the imidazole nitrogen is likely protonated and less available for coordination, while at neutral to slightly alkaline pH, it becomes a strong ligand. nih.govacs.org
Research on this compound-His (AHH) highlights the strong pH dependence of its Cu(II) coordination. The 3N form is reported to predominate at pH ~4-6.5, while the 4N form is favored at pH ~6.5-10. acs.orgscite.ai This transition is directly linked to the deprotonation of the peptide amide bonds. acs.org While this compound only has one peptide bond, its Cu(II) binding affinity is also expected to be pH-dependent, with increased binding strength as the N-terminus and peptide amide become deprotonated with increasing pH. Potentiometric studies are commonly used to determine the stability constants of metal-peptide complexes as a function of pH. ukessays.com
The binding hierarchy of metal ions to ligands can also be influenced by pH and the metal-to-ligand stoichiometry, as different coordination states may be favored under different conditions. pnas.orgosti.govchemrxiv.org
While specific quantitative binding constants (like log K values) determined by techniques such as potentiometry or ITC for this compound with various metal ions were not explicitly provided in a comprehensive table format within the search results, the principles of these methods and the factors influencing binding (stoichiometry, coordination modes, pH) were discussed in the context of similar peptides.
Here is a conceptual representation of data that would typically be generated from such studies, illustrating the type of information relevant to this section:
| Metal Ion | Stoichiometry (Metal:Peptide) | Log K (Binding Constant) | Dominant Coordination Mode (Example at pH 7.4) | Technique(s) Used |
| Cu(II) | 1:1 | [Value] | [e.g., 3N (N-terminus, amide N, Imidazole N)] | [e.g., Potentiometry, UV-Vis, CD, EPR] |
| Cu(I) | [Stoichiometry] | [Value] | [e.g., Imidazole N(s)] | [e.g., Potentiometry, Spectroscopy] |
| Zn(II) | [Stoichiometry] | [Value] | [e.g., Imidazole N(s), Carboxylate O] | [e.g., Potentiometry, ITC] |
| Other Metal Ions | [Stoichiometry] | [Value] | [Coordination Mode] | [Technique(s)] |
Detailed research findings often involve the presentation of spectroscopic data (e.g., UV-Vis spectra at different pH values or metal concentrations, EPR spectra, CD spectra) and titration curves (e.g., potentiometric titration curves, ITC thermograms) that support the proposed coordination modes and binding parameters.
For example, UV-Vis spectra of Cu(II)-peptide complexes show characteristic absorption bands whose position and intensity change with pH, reflecting the deprotonation of amide groups and the transition between different coordination species. acs.orgrsc.orgnih.govresearchgate.net Similarly, CD spectra can show changes in Cotton effects that are indicative of alterations in the chiral environment around the metal center upon changes in pH or metal concentration. rsc.orgscielo.org.mxresearchgate.net EPR spectra provide detailed information on the coordination geometry and the nature of the ligating atoms for paramagnetic ions like Cu(II). researchgate.netscielo.org.mxresearchgate.net
The pH-dependent speciation diagrams, typically generated from potentiometric data, illustrate the distribution of different metal-peptide complexes as a function of pH, showing the pH ranges where specific species (e.g., protonated, deprotonated, 3N, 4N complexes) are predominant. These diagrams are crucial for understanding the behavior of this compound as a metal chelator under varying physiological or experimental conditions.
Influence of Second Coordination Sphere and External Ligands on Copper(II) Complexes
The coordination of Copper(II) (Cu(II)) ions by peptides containing histidine motifs, such as the Xxx-His sequence found in peptides like this compound, is influenced by factors beyond the direct metal-ligand bonds, including the second coordination sphere and the presence of external ligands. Peptides like this compound-His (AHH), which can be considered a chimera of Xxx-His and Xxx-Zzz-His motifs, demonstrate how these factors can modulate metal binding acs.orgresearchgate.netresearchgate.netrsc.org.
Studies on AHH have shown that Cu(II) binding can switch between different coordination modes, specifically a 3N mode (involving the N-terminal amine, one deprotonated amide, and the imidazole nitrogen of the second histidine) and a 4N mode (involving the N-terminal amine, two deprotonated amides, and the imidazole nitrogen of the third histidine), depending on the pH acs.orgresearchgate.net. The 3N coordination mode, similar to that observed in Xxx-His peptides like this compound, leaves a labile site in the equatorial plane of the Cu(II) ion researchgate.netnih.gov.
The presence of external ligands can significantly impact the equilibrium between these coordination modes. For instance, the addition of imidazole, which mimics the histidine side chain, can drive the switch between 4N and a 3N + 1N coordination mode in Cu(II)-AHH complexes researchgate.netresearchgate.netrsc.orgnih.gov. This highlights how external molecules in the surrounding environment, forming part of the second coordination sphere, can influence the preferred binding geometry and stability of the metal complex acs.org. Minor changes in this second coordination sphere can considerably impact the equilibrium between different Cu(II) coordination forms acs.org.
Research on Cu(II) complexes with ATCUN (Amino-Terminal CU and Ni-binding) peptide analogues, which contain a histidine residue at the third position, also demonstrates the influence of the surrounding environment, such as the composition of the supporting electrolyte, on the redox properties and potentially the coordination sphere of the Cu(II) complexes scite.ai.
Zinc Ion Interactions and Competitive Binding Phenomena
Zinc(II) (Zn(II)) ions also interact with histidine-containing peptides, although the nature and strength of these interactions can differ from those of Cu(II) nih.govnih.gov. While histidine residues are key ligands for Zn(II) in many proteins and peptides, the binding affinity and coordination environment are influenced by other amino acids and competitive factors mdpi.comnih.govrsc.org.
Studies on histidine-rich peptides have shown a high affinity for Cu(II) ions, while the affinity for Zn(II) can be comparable to that of other divalent and trivalent metal ions nih.gov. In the context of biological systems, such as the synaptic cleft where both Cu and Zn are present, competitive binding phenomena are particularly relevant nih.gov. Zn(II) is often present at significantly higher concentrations than Cu(II) and can interfere with processes involving copper ions nih.gov.
Research on the interaction of Zn(II) with Amyloid Beta (Aβ) peptide, which contains histidine residues, has identified key binding sites involving histidine and carboxylate residues acs.orgnih.govacs.org. While not directly focused on this compound, these studies illustrate how Zn(II) coordinates within histidine-containing sequences and the potential for competition with other metal ions for these binding sites acs.orgacs.org. The minimal Zn(II) binding site in Aβ has been identified as the region 6-14, with coordination involving His6, Glu11, His13, and His14, often in a tetrahedral geometry nih.govacs.org.
Competitive binding studies involving Zn(II) and other metal ions, such as Fe(II), Cd(II), and Hg(II), with proteins and peptides containing histidine and other potential ligands (like cysteine and aspartate/glutamate carboxylates), highlight the complexity of metal ion homeostasis and the potential for one metal to displace another, altering the protein's structure and function researchgate.netnih.govmdpi.com. The binding strength of proteins to zinc can influence zinc uptake and release, with strong binding potentially impeding release to transporters due to competitive binding rsc.org.
Comparative Analysis of Metal Ion Binding in Poly-Histidine and Histidine-Alanine Containing Peptides
The metal ion binding properties of peptides are significantly influenced by the number and position of histidine residues, as well as the identity of neighboring amino acids nih.govresearchgate.netrsc.org. Comparative studies between poly-histidine peptides and those containing histidine alongside other amino acids like alanine (B10760859) provide insights into these sequence-dependent effects.
Poly-histidine tags, consisting of multiple consecutive histidine residues, are widely used for protein purification due to their efficient binding to metal ions like nickel and cobalt peptide.comwikipedia.org. These sequences can act as effective metal chelators peptide.com. Studies on histidine-rich peptides demonstrate that a larger number of histidine residues generally leads to a better ability to bind Cu(II) ions rsc.org.
Comparisons between peptides with varying sequences, including those with histidine residues placed within alanine or glycine (B1666218) sequences, reveal different metal binding mechanisms and resulting conformational changes researchgate.net. For example, studies have suggested that glycine-rich peptides may bind more copper ions than alanine-rich peptides, irrespective of the number of histidine residues researchgate.net.
Systematic studies on the complexes of Cu(II), Ni(II), and Zn(II) with multihistidine peptides and peptides containing amino acids like alanine in the vicinity of histidines show that the stability of the metal complexes is significantly dependent on the position of the histidines and their neighboring amino acids nih.gov. The presence of different amino acids can influence the formation of coordination isomers and even polynuclear complexes in solutions with excess metal ions nih.gov.
While poly-histidine sequences offer strong, often multi-site metal binding, peptides containing histidine and alanine, such as this compound or more complex sequences like this compound-His, can exhibit distinct binding behaviors, including pH-dependent changes in coordination and different kinetic exchange rates compared to peptides with different sequences or histidine arrangements acs.org. The specific arrangement of amino acids dictates the accessibility and coordination potential of the histidine imidazole, N-terminal amine, and amide nitrogens, leading to varied affinities and coordination geometries for different metal ions.
Molecular Interactions with Biomacromolecules
Beyond metal ions, this compound and related peptides can interact with larger biomacromolecules, influencing their structure and function.
Interaction with Amyloid Beta (Aβ) Peptide in Biochemical Models
The interaction between peptides containing histidine, including those with this compound motifs, and Amyloid Beta (Aβ) peptide is an area of interest, particularly in the context of Alzheimer's disease where metal-Aβ interactions and Aβ aggregation play a significant role nih.govacs.orgnih.govresearchgate.netmdpi.com. Biochemical models have been used to investigate these interactions and their consequences.
Peptides like this compound-His (AHH) have been explored as potential agents to interact with Aβ and modulate its interaction with metal ions, specifically copper researchgate.netnih.gov. AHH has shown the ability to remove and redox silence copper ions associated with Aβ nih.gov. Studies have investigated the effect of AHH, as well as related peptides like this compound (AH) and Ala-Ala-His (AAH), on copper- and copper-Aβ-induced reactive oxygen species (ROS) production nih.gov. AH is recognized as a canonical Cu(II)-binding motif nih.gov.
The interaction of these peptides with Aβ can influence the peptide's ability to capture metal ions bound to Aβ nih.gov. Furthermore, the beneficial effects of peptides like AHH against Cu(Aβ)-induced ROS can persist even in the presence of competing ions like Zn(II) researchgate.net.
Aβ itself contains histidine residues (at positions 6, 13, and 14) that are involved in binding metal ions, including copper and zinc nih.govacs.orgnih.govacs.org. The interaction of other molecules, including peptides, with Aβ can occur through various forces, including hydrogen bonds and van der Waals interactions, as observed in the crystal structure of an Aβ fragment in complex with phospholipase A2 mdpi.comnih.gov. Interactions with other molecules like heparin have also been shown to involve histidine residues in Aβ fibrils frontiersin.org.
In Silico Molecular Docking with Nucleic Acids (e.g., DNA)
In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to form a stable complex nih.govresearchgate.netmdpi.com. This method is widely applied to study interactions between proteins or peptides and nucleic acids like DNA, providing insights into potential binding sites and interaction forces nih.govresearchgate.netacs.orgnih.govoup.comoup.com.
Molecular docking simulations can predict binding affinities and analyze the types of interactions involved, such as hydrogen bonds, van der Waals forces, and ionic interactions, between amino acid residues of the peptide and the nucleotide bases or phosphate (B84403) backbone of DNA mdpi.comoup.comdovepress.comutm.my. Although the precise details for this compound binding to DNA would require specific computational studies, the principles of molecular docking and the known interactions of histidine with DNA suggest the potential for such interactions to be investigated using these in silico techniques.
Mechanistic Elucidation of Ala His Biological Activities
Advanced Studies on Antioxidant and Redox Modulatory Mechanisms
The dipeptide Ala-His (L-alanyl-L-histidine) has been the subject of research regarding its antioxidant properties. The mechanisms underlying these effects are multifaceted, involving both direct interaction with reactive oxygen species and indirect modulation of cellular redox environments.
The direct antioxidant activity of this compound is attributed to its ability to neutralize free radicals through several proposed mechanisms, primarily involving the histidine residue. The imidazole (B134444) ring of histidine is a key functional group in this process.
Hydrogen Atom Transfer (HAT): The imidazole ring of the histidine residue in this compound can donate a hydrogen atom to a free radical, thereby neutralizing it. This process is a common mechanism for many antioxidant compounds. The resulting this compound radical is relatively stable and less reactive, thus terminating the radical chain reaction.
Single Electron Transfer followed by Proton Transfer (SET-PT): In this pathway, this compound can donate an electron to a free radical, forming a radical cation. This is then followed by the transfer of a proton to a surrounding molecule, resulting in a neutral and more stable radical.
Adduct Formation: this compound may also react directly with free radicals to form adducts. This mechanism is particularly relevant for scavenging certain types of radicals, effectively removing them from the biological system.
The efficiency of these scavenging pathways is influenced by factors such as the type of free radical, the pH of the environment, and the presence of other molecules that can participate in redox reactions.
Transition metals, such as copper and iron, can contribute to oxidative stress by participating in Fenton-like reactions, which generate highly reactive hydroxyl radicals. The histidine residue in this compound contains an imidazole ring that can effectively chelate these metal ions.
By binding to metal ions, this compound can exert an indirect antioxidant effect through several mechanisms:
Inhibition of Redox Cycling: Chelation of metal ions by this compound can stabilize them in a particular oxidation state, preventing them from participating in redox cycling and the subsequent generation of free radicals. This process is known as redox silencing nih.govdrugbank.comresearchgate.netnih.gov. For instance, peptides containing the this compound motif, such as this compound-His, have been shown to be effective in removing and redox silencing copper ions nih.gov.
Steric Hindrance: The formation of a complex between this compound and a metal ion can sterically hinder the approach of other molecules, such as hydrogen peroxide, that are necessary for the Fenton reaction to occur.
Displacement of Pro-oxidant Ligands: this compound can displace other weakly bound ligands from metal ions that may promote their pro-oxidant activity.
In cellular environments, this compound is expected to modulate oxidative stress responses through its direct and indirect antioxidant activities. By scavenging free radicals and chelating transition metal ions, this compound can help to mitigate the damaging effects of oxidative stress on cellular components such as lipids, proteins, and DNA.
The protective effects of this compound in cellular models can be attributed to:
Reduction of Lipid Peroxidation: By neutralizing lipid peroxyl radicals, this compound can interrupt the chain reaction of lipid peroxidation, thereby protecting cell membranes from damage.
Preservation of Protein Function: Oxidative damage to proteins can lead to loss of function and aggregation. By scavenging radicals that target amino acid residues, this compound can help to maintain protein integrity.
Protection of DNA: The highly reactive hydroxyl radical can cause significant damage to DNA. By preventing the formation of this radical through metal chelation, this compound can contribute to the maintenance of genomic stability.
While direct experimental evidence specifically on this compound in various cellular models is still emerging, the known chemical properties of the dipeptide strongly suggest its potential to beneficially modulate cellular responses to oxidative stress.
Enzyme-Specific Interactions and Catalytic Modulation
This compound and its derivatives can interact with specific enzymes, acting as substrates or modulators of their activity. These interactions are crucial for understanding the biological roles and potential therapeutic applications of this dipeptide.
Beta-Ala-His dipeptidase, also known as serum carnosinase (EC 3.4.13.20), is an enzyme that catalyzes the hydrolysis of dipeptides containing histidine wikipedia.org. The substrate specificity of this enzyme has been characterized, with a preference for certain Xaa-His dipeptides.
Studies have shown that human serum carnosinase (CN1) exhibits the highest activity towards its namesake substrate, carnosine (Beta-Ala-His). However, it can also hydrolyze other dipeptides, including this compound, although typically with lower efficiency. The enzyme's activity is influenced by the amino acid in the N-terminal position. For instance, CN1 can hydrolyze Gly-His and homocarnosine (B1673341) in addition to carnosine and this compound nih.gov. In contrast, the cytosolic non-specific dipeptidase (CN2) does not hydrolyze carnosine but has a broader specificity for other dipeptides nih.gov.
The hydrolysis of this compound by these dipeptidases is a critical aspect of its metabolism and bioavailability in the body.
Table 1: Substrate Specificity of Human Serum Carnosinase (CN1)
| Substrate | Relative Activity (%) |
|---|---|
| Carnosine (Beta-Ala-His) | 100 |
| N-methylcarnosine | High |
| This compound | Moderate |
| Gly-His | Moderate |
| Homocarnosine | Moderate |
This table is a representation of relative activities based on available literature nih.gov.
Derivatives of this compound have been utilized as tools to investigate the function and mechanism of various enzymes. For example, a phosphohistidine-containing peptide, succinyl-Ala-His(P)-Pro-Phe-p-nitroanilide, has been instrumental in characterizing the enzymatic activity of phosphohistidine (B1677714) phosphatase mutants nih.govresearchgate.net.
In a study investigating the active site of human phosphohistidine phosphatase, several conserved histidine and arginine residues were mutated to alanine (B10760859) nih.govresearchgate.net. The activity of these mutants was then assayed using the this compound(P)-containing peptide as a substrate. The results demonstrated that mutations at specific residues, such as H53A and H102A, led to a complete loss of detectable activity, indicating their crucial role in the catalytic mechanism of the enzyme. Other mutations, like R45A, resulted in a significant decrease in specific activity, while the R78A mutant showed a more moderate reduction nih.govresearchgate.net.
These findings highlight the utility of this compound derivatives as specific substrates for probing enzyme function and elucidating the roles of key amino acid residues in catalysis.
Table 2: Specific Activity of Phosphohistidine Phosphatase Mutants using an this compound(P) containing substrate
| Enzyme | Specific Activity (Relative to Wild-Type) |
|---|---|
| Wild-Type | 100% |
| H53A Mutant | No detectable activity |
| H102A Mutant | No detectable activity |
| R45A Mutant | Decreased by one order of magnitude |
| R78A Mutant | Decreased by about 30% |
| H81A Mutant | Essentially unchanged |
Data is based on findings from Ma et al. (2005) nih.govresearchgate.net.
Allosteric Regulation and Active Site Inhibition Mechanisms
Current scientific literature, based on extensive searches, does not provide direct evidence of the dipeptide this compound functioning as an allosteric regulator or a direct active site inhibitor of specific enzymes. Allosteric regulation involves a molecule binding to an enzyme at a site other than the active site to modulate its activity, while active site inhibition involves direct blocking of the substrate-binding site.
While the constituent amino acids of this compound are fundamental to enzyme function—with histidine being a common residue in catalytic triads of active sites and alanine playing structural roles—the dipeptide itself has not been identified as a modulator through these specific inhibitory mechanisms. Research has focused more on the biological activities of its close analogue, carnosine (β-alanyl-L-histidine), and its derivatives, some of which have been shown to act as enzyme activators by binding at the entrance of the active site cavity, such as with carbonic anhydrase nih.govcore.ac.uktandfonline.com. However, specific data detailing an inhibitory role for this compound via allosteric or active site binding is not available.
Contributions to Fundamental Cellular and Biochemical Processes
Roles in Intracellular pH Buffering Capacity
This compound, as a histidine-containing dipeptide, plays a significant role in maintaining intracellular pH (pHi), a process critical for normal cellular function, particularly in tissues subject to large changes in proton concentration, such as skeletal muscle. The efficacy of these dipeptides as physiological buffers stems from the imidazole ring of the histidine residue, which has a pKa value near the physiological pH range d-nb.infonih.gov.
Table 1: pKa Values of Key Intracellular Buffering Agents
| Buffering Agent | Relevant Functional Group | pKa Value | Reference |
|---|---|---|---|
| Histidine (side chain) | Imidazole | ~6.0 | nih.gov |
| Carnosine (β-alanyl-L-histidine) | Imidazole | 6.83 | d-nb.info |
| Inorganic Phosphate (B84403) (H₂PO₄⁻) | Phosphate | 7.2 | d-nb.info |
| Bicarbonate (H₂CO₃) | Carbonic Acid | 6.1 (in plasma) | d-nb.info |
Metabolic Regulatory Functions in Model Organisms (e.g., Glucose and Insulin (B600854) Pathways in Mice)
Research in mouse models indicates that histidine and related histidine-containing dipeptides, such as carnosine (β-alanyl-histidine), play a role in regulating glucose metabolism. Studies have shown that central administration of histidine or carnosine into the brain can suppress hepatic glucose production (HGP) diabetesjournals.orgnih.gov. This effect on glucose homeostasis is significant as it appears to be additive to the effects of insulin but occurs through an independent signaling pathway diabetesjournals.orgnih.gov.
Table 2: Effects of Central Histidine/Carnosine Administration in Mice
| Parameter | Observed Effect | Mediating Pathway | Reference |
|---|---|---|---|
| Hepatic Glucose Production (HGP) | Suppression | IL-6/STAT3 Signaling | diabetesjournals.orgnih.gov |
| Hepatic Gluconeogenic Gene Expression | Downregulation | IL-6/STAT3 Signaling | diabetesjournals.orgnih.gov |
| Blood Glucose Levels | Decrease | Suppression of HGP | diabetesjournals.orgnih.gov |
| Insulin Sensitivity | Improvement (with analogs) | Not fully elucidated | jci.org |
Impact on Apoptotic Signaling Cascades (for cyclic derivatives)
The cyclic derivative of this compound, known as cyclo(this compound) or a 2,5-diketopiperazine, belongs to a class of compounds recognized for a wide spectrum of biological activities, including anticancer and neuroprotective effects itjfs.comitjfs.com. Research into cyclic dipeptides (CDPs) has revealed their potential to modulate critical cellular processes like apoptosis, or programmed cell death.
While direct studies on cyclo(this compound) and apoptotic signaling are emerging, related CDPs have been shown to induce apoptosis in cancer cells itjfs.comitjfs.com. For instance, cyclo(His-Pro) has demonstrated anticancer activity by triggering this cell death pathway. The biological relevance of cyclo(this compound) is supported by findings that it interacts with specific cellular targets. A recent study identified that cyclo(this compound) exhibits biological activity against the SIGMA1 receptor, with an IC50 value of 19.4 μM nih.gov. The protein targets of CDPs often include kinases, which are pivotal enzymes that regulate cell growth, differentiation, and apoptosis nih.gov. The interaction with such signaling molecules suggests a mechanism by which cyclo(this compound) could influence apoptotic cascades. Furthermore, some studies have directly investigated cyclo(this compound) as an "anticancer active" dipeptide, reinforcing its potential role in modulating pathways related to cell survival and death tandfonline.com.
Selective Enzyme Dimerization Inhibition (e.g., iNOS)
There is currently no scientific evidence to suggest that the dipeptide this compound functions as a selective inhibitor of enzyme dimerization. The dimerization of enzyme monomers is a critical step for the catalytic activity of many enzymes, including inducible nitric oxide synthase (iNOS). Inhibition of this process is a therapeutic strategy for diseases involving enzyme overactivity.
While this compound itself has not been identified as a dimerization inhibitor, its analogue carnosine has been reported to affect iNOS by inhibiting its expression mdpi.comresearchgate.netresearchgate.net. This is a distinct mechanism from the inhibition of the physical association of already synthesized enzyme subunits. Research on the role of the constituent amino acids in protein structure has shown that histidine and alanine residues can be critical at the interface between subunits, influencing the stability of the dimer. However, this structural role within the protein is different from the action of an external small molecule inhibitor like a dipeptide. Therefore, a role for this compound in the selective inhibition of iNOS dimerization has not been established.
Insights into Endothelial Permeability and Cellular Uptake Mechanisms
The transport of this compound into cells and its effects on the endothelial barrier are critical to its bioavailability and physiological function. As a dipeptide, this compound is likely absorbed via specific transporters. Studies on similar histidine-containing dipeptides, such as carnosine, show they are taken up by the proton-coupled peptide transporter 1 (PepT1) and the peptide/histidine transporter 1 (PHT1) scielo.org.mxresearchgate.net. These transporters are expressed in tissues like the intestine and kidney, facilitating the absorption and reabsorption of di- and tripeptides.
Regarding endothelial permeability, which governs the passage of substances and cells across the blood vessel wall, related histidine-containing dipeptides have shown protective effects. Carnosine has been demonstrated to preserve the integrity of the endothelial barrier against injury researchgate.net. In a mouse model of dementia, alterations in the blood-brain barrier, which is formed by a specialized endothelial layer, have been linked to the activity of carnosinase, the enzyme that degrades carnosine nih.gov. Additionally, in mouse models of atherosclerosis, a disease fundamentally linked to endothelial dysfunction, dietary supplementation with carnosine was found to prevent the formation of early lesions ahajournals.orgahajournals.org. These findings suggest that histidine-containing dipeptides can play a role in maintaining endothelial barrier function.
Biosynthetic and Degradative Pathways of Ala His and Constituent Amino Acids
Enzymatic and Chemical Synthesis Methodologies for Ala-His and Derivatives
The synthesis of dipeptides like this compound can be achieved through both enzymatic and chemical methodologies. Chemical synthesis approaches include classical solution-phase peptide synthesis and solid-phase peptide synthesis (SPPS). scielo.br SPPS is often preferred for its efficiency compared to solution-phase methods, which typically require extensive purification steps after each reaction. scielo.br A key aspect of chemical synthesis is the strategic use of protecting groups for the amino and carboxyl termini of the amino acids, as well as for reactive side chains like the imidazole (B134444) ring of histidine. Common N-terminal protecting groups include tert-Butyloxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc), while methyl or ethyl esters are often used for C-terminal protection. Trityl protection can be employed for the histidine imidazole group.
Enzymatic synthesis offers advantages such as stereoselectivity and milder, more environmentally friendly reaction conditions. Proteases like papain, thermolysin, and chymotrypsin (B1334515) can catalyze dipeptide synthesis, typically in aqueous-organic mixtures or organic media. Yields for such enzymatic syntheses of histidine-containing dipeptides have been reported in the range of 40-60%. For instance, papain-catalyzed synthesis of N-(benzyloxycarbonyl)-alanyl-histidine (Z-Ala-His) in deep eutectic solvents has achieved yields up to 68.4%. nih.gov
| Synthesis Method | Type | Key Features | Typical Yields (Histidine Dipeptides) |
|---|---|---|---|
| Solution-Phase | Chemical | Stepwise coupling in homogeneous solution, requires purification after each step. | Not specified in snippets |
| Solid-Phase | Chemical | Stepwise coupling on a solid support, generally faster than solution-phase. | Not specified in snippets |
| Enzymatic | Enzymatic | Uses proteases (e.g., papain), stereoselective, milder conditions. | 40-60% , up to 68.4% (Z-Ala-His) nih.gov |
Histidine Biosynthesis Pathways: Regulation and Enzyme Characterization
Histidine is an essential amino acid for humans and other animals, meaning it cannot be synthesized de novo and must be obtained from the diet. wikipedia.orgbioone.org However, it is synthesized in prokaryotes, plants, and fungi through a conserved metabolic pathway. bioone.orgresearchgate.netwikipedia.org This pathway involves a series of enzymatic reactions, starting with the condensation of phosphoribosyl pyrophosphate (PRPP) and adenosine (B11128) triphosphate (ATP). wikipedia.orgbioone.orgproteopedia.orgnih.gov
Regulation of ATP-Phosphoribosyl Transferase Activity
The initial and rate-determining step of histidine biosynthesis is catalyzed by ATP-phosphoribosyl transferase (ATP-PRT, also known as HisG). wikipedia.orgbioone.orgwikipedia.orgproteopedia.orgnih.gov This enzyme's activity is subject to stringent regulation, primarily through feedback inhibition by the end product, histidine. wikipedia.orgbioone.orgwikipedia.orgproteopedia.orgontosight.aibiophysics.org This allosteric regulation involves conformational changes in the ATP-PRT enzyme upon histidine binding. proteopedia.orgbiophysics.orgebi.ac.uk
Beyond end-product inhibition, ATP-PRT activity can also be modulated by other molecules. These include 1-(5-phospho-D-ribosyl)-ATP (an intermediate in the pathway), ppGpp (guanosine tetraphosphate, a signal indicating unfavorable environmental conditions), and the energy status indicators ADP and AMP. wikipedia.orgproteopedia.orgebi.ac.uk ATP-PRT exists in different structural forms, including a long form with a regulatory domain and a short form that may require a paralogous protein, HisZ, for activity. wikipedia.orgnih.govebi.ac.uk
Linkages to Nucleotide Metabolism and Purine (B94841)/Pyrimidine Salvage
The histidine biosynthetic pathway is intrinsically linked to nucleotide metabolism due to the shared precursor molecule, PRPP. bioone.orgproteopedia.orgnih.govoup.comnih.gov PRPP, synthesized from ribose-5-phosphate, is a crucial substrate not only for histidine synthesis but also for the de novo synthesis and salvage pathways of purines and pyrimidines, as well as the synthesis of pyridine (B92270) nucleotides like NAD and NADP. bioone.orgproteopedia.orgnih.govoup.comnih.gov
A notable connection occurs at the branch point catalyzed by imidazole glycerol-phosphate synthase (IGPS). bioone.orgresearchgate.net This enzyme produces imidazole glycerol-phosphate (IGP), which continues in the histidine pathway, and 5′-phosphoribosyl-4-carboximide-5-aminoimidazole (AICAR), which is an intermediate in the de novo purine biosynthetic pathway. bioone.orgresearchgate.net This shared intermediate highlights the metabolic crosstalk and potential for coordinated regulation between histidine and purine synthesis.
Degradation Mechanisms of this compound
Dipeptides like this compound can be degraded through various mechanisms, primarily enzymatic hydrolysis.
Hydrolytic Cleavage by Specific Dipeptidases (e.g., Carnosine Dipeptidase 1)
The primary route for this compound degradation in biological systems is the hydrolytic cleavage of its peptide bond by specific dipeptidases. uniprot.orgnih.govuniprot.orgexpasy.org Carnosine dipeptidase 1 (CNDP1, EC 3.4.13.20), also known as serum carnosinase, is a well-characterized enzyme that catalyzes the hydrolysis of Xaa-His dipeptides. uniprot.orgnih.govuniprot.orgexpasy.orgwikipedia.orgrndsystems.com While its preferred substrate is carnosine (beta-alanyl-L-histidine), CNDP1 also demonstrates activity towards other dipeptides with a histidine at the C-terminus, including this compound, cleaving it into alanine (B10760859) and histidine. uniprot.orgnih.govuniprot.org CNDP1 is a metallopeptidase requiring Zn2+ for activity, although it can be activated by other metal ions like Cd2+. uniprot.orgnih.gov Carnosine dipeptidase 2 (CNDP2) is another dipeptidase that can hydrolyze this compound, particularly in its zinc-bound form. nih.gov Other aminoacyl-histidine dipeptidases, such as PepD and PepV, are also known to hydrolyze imidazole-related dipeptides. nih.gov
| Enzyme | EC Number | Preferred Substrate | Activity on this compound | Metal Ion Requirement |
|---|---|---|---|---|
| Carnosine Dipeptidase 1 | 3.4.13.20 | Carnosine (beta-Ala-His) | Yes uniprot.orgnih.govuniprot.org | Zn2+ uniprot.orgnih.gov |
| Carnosine Dipeptidase 2 | Not specified | Varies with metal ion | Yes (Zn2+ form) nih.gov | Mn2+, Zn2+ nih.gov |
| PepD | 3.4.13.3 | Imidazole-related dipeptides | Yes (Implied) nih.gov | Not specified |
| PepV | 3.4.13.19 | Imidazole-related dipeptides | Yes (Implied) nih.gov | Not specified |
Methodologies for Assessing In Vitro Stability and Degradation Kinetics
Assessing the in vitro stability and degradation kinetics of peptides like this compound is essential for understanding their behavior in various environments. Methodologies typically involve incubating the peptide in controlled conditions, such as different pH buffers, biological matrices like plasma or tissue homogenates, and at varying temperatures. researchgate.netnih.govacs.org
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are commonly employed to monitor the disappearance of the intact dipeptide and the appearance of its degradation products over time. acs.orgnih.govfrontiersin.org By quantifying these changes at different time points, degradation rates and kinetics can be determined. Degradation often follows first-order kinetics. researchgate.netnih.gov
Advanced Methodological Frameworks in Ala His Research
High-Resolution Analytical Chemistry Techniques
Precise identification and quantification of Ala-His in various matrices are crucial for understanding its distribution, metabolism, and role in biological systems. High-resolution analytical chemistry techniques, particularly those based on mass spectrometry, are indispensable in this regard.
Mass Spectrometry-Based Methods (HPLC-MS, UPLC-MS/MS, ESI-MS)
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive detection and identification power of mass spectrometry. This hyphenated technique is widely used for the analysis of complex mixtures, including biological samples, allowing for the separation and subsequent characterization of individual components like dipeptides. wikipedia.org Electrospray ionization (ESI) is a common ionization method used in LC-MS, particularly suitable for polar and thermally labile molecules such as peptides. wikipedia.orgmtoz-biolabs.com
Ultra-high-pressure liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers enhanced resolution, speed, and sensitivity compared to traditional HPLC-MS. frontiersin.org This makes UPLC-MS/MS particularly valuable for the comprehensive analysis and quantification of dipeptides in complex biological matrices such as organ tissues and serum. nih.govresearchgate.net A method utilizing UPLC-MS/MS with pre-column derivatization has been established for the quantification of a wide range of dipeptides, including this compound, in various mouse organs. nih.govresearchgate.net This approach involves derivatization with a reagent like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) to improve chromatographic separation and enhance detection sensitivity in the ESI mode. nih.gov The MS/MS analysis provides specific and characteristic fragmentation patterns for dipeptides, aiding in their unambiguous identification and quantification. nih.govresearchgate.net
Electrospray ionization mass spectrometry (ESI-MS) is also employed for the direct analysis of peptides. While conventional ESI can face challenges with complex samples due to potential clogging and interference, variations like extractive electrospray ionization mass spectrometry are being explored for in situ analysis without extensive sample pretreatment. polyu.edu.hk Studies have utilized ESI-MS to analyze peptides, demonstrating the ability to obtain mass spectra of protonated molecules like [M+H]+ for compounds including tetrapeptides containing alanine (B10760859) and histidine. polyu.edu.hk
These mass spectrometry-based methods are essential for:
Identifying and confirming the presence of this compound in biological samples and research preparations.
Quantifying this compound concentrations in various tissues, fluids, or experimental systems. nih.govresearchgate.net
Analyzing the metabolic fate of this compound by identifying its precursors or degradation products.
Elemental Analysis (ICP-AES) for Metal Content Determination
Inductively coupled plasma atomic emission spectrometry (ICP-AES), also known as ICP-OES, is an analytical technique used for the detection and quantification of chemical elements. wikipedia.org This method is valuable for determining the metal content within samples. While not directly analyzing this compound itself in terms of its peptide structure, ICP-AES can be relevant in this compound research if investigating its potential interactions with metal ions or if analyzing samples where metal contamination or the presence of metal cofactors is a concern. researchgate.netnih.gov
ICP-AES involves introducing a sample into a high-temperature plasma, typically generated from argon, which causes the elements in the sample to emit light at characteristic wavelengths. wikipedia.org The intensity of the emitted light is proportional to the concentration of the element. wikipedia.org This technique is applied in various fields for trace element analysis. wikipedia.orgnih.gov
In the context of peptide research, including studies on dipeptides like this compound, ICP-AES could be used to:
Assess the purity of synthesized this compound preparations by checking for trace metal contaminants.
Investigate the ability of this compound to chelate or bind to metal ions, if this is a hypothesized function.
Analyze the elemental composition of biological samples where this compound is present, providing context regarding the metallic environment.
In Vitro Experimental Design and Assay Validation
In vitro studies are fundamental to understanding the biological activities and mechanisms of this compound under controlled laboratory conditions. These experiments range from cell-free systems to cell-based assays and enzyme kinetics studies.
Cell-Free Systems for Mechanistic Activity Assessment (e.g., Radical Scavenging Assays)
Cell-free systems are utilized to investigate the direct biochemical activities of this compound without the complexity of a cellular environment. Radical scavenging assays are a common example, used to assess the antioxidant potential of compounds. rsc.orgacs.orgresearchgate.netjst.go.jp These assays measure the ability of a substance to neutralize free radicals, which are unstable molecules that can cause oxidative damage. canvaxbiotech.com
Common radical scavenging assays include:
DPPH assay: Measures the ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). rsc.orgresearchgate.netjst.go.jp
ABTS assay: Measures the ability to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+). rsc.orgresearchgate.netjst.go.jp
Hydroxyl radical scavenging assay: Assesses the ability to neutralize highly reactive hydroxyl radicals, often using techniques like electron paramagnetic resonance (EPR) spin trapping. acs.orgresearchgate.net
While direct research specifically on this compound using these assays was not prominently found, studies on related histidine-containing dipeptides like carnosine and Gly-His have demonstrated significant hydroxyl radical scavenging activity. acs.org The presence of the histidine residue is often implicated in the antioxidant properties of such peptides due to its imidazole (B134444) ring structure, which can donate protons to stabilize radicals. rsc.org Research on tripeptide libraries has also indicated that amino acids like histidine can play a role in free radical scavenging activity. researchgate.netjst.go.jp These cell-free assays provide valuable insights into the intrinsic antioxidant mechanisms of peptides.
Cell-Based Assays for Intracellular Effects (e.g., ROS Measurement)
Cell-based assays are used to investigate the effects of this compound within a living cellular context, allowing for the assessment of intracellular processes. Measurement of reactive oxygen species (ROS) levels within cells is a key application of such assays. canvaxbiotech.compromega.combmglabtech.combmglabtech.comcellbiolabs.com ROS are produced during normal cellular metabolism but can also be generated in response to stress, contributing to oxidative damage. canvaxbiotech.com
Cell-based ROS measurement typically involves using cell-permeable fluorescent probes, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA). canvaxbiotech.combmglabtech.comcellbiolabs.com This probe enters the cells and is converted to a non-fluorescent compound, which is then oxidized by intracellular ROS into a highly fluorescent product. canvaxbiotech.combmglabtech.comcellbiolabs.com The intensity of the fluorescence signal is proportional to the level of ROS within the cells. canvaxbiotech.com
These assays can be used to:
Determine if this compound can reduce intracellular ROS levels, suggesting a protective antioxidant effect within cells.
Investigate the impact of this compound on cellular oxidative stress induced by various stimuli.
Explore the mechanisms by which this compound might influence cellular redox balance.
Assays like the ROS-Glo™ H2O2 Assay offer a luminescent method for detecting hydrogen peroxide (H2O2), a specific type of ROS, directly in cell culture. promega.combmglabtech.com This method avoids some limitations of other probes and can be adapted for high-throughput screening. promega.com
Enzyme Kinetic Studies and Inhibition Assays
Enzyme kinetic studies are essential for understanding how enzymes interact with substrates and inhibitors, including peptides like this compound. americanpeptidesociety.orgwikipedia.org These studies involve measuring the rate of enzyme-catalyzed reactions under varying conditions, such as different substrate or inhibitor concentrations. americanpeptidesociety.orgwikipedia.org Key kinetic parameters, such as the Michaelis constant (KM) and the maximum reaction rate (Vmax), provide information about enzyme-substrate affinity and catalytic efficiency. americanpeptidesociety.org
If this compound is hypothesized to interact with a specific enzyme, enzyme inhibition assays can be performed to determine if it acts as an inhibitor. americanpeptidesociety.orgresearchgate.net These assays measure the enzyme's activity in the presence and absence of this compound. americanpeptidesociety.org By analyzing the effect of varying this compound concentrations on the reaction rate, researchers can determine the type of inhibition (e.g., competitive, non-competitive) and calculate inhibition constants (e.g., Ki, IC50). americanpeptidesociety.orgresearchgate.net An IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov
Spectrophotometric and fluorescence assays are commonly used techniques for measuring enzyme activity in kinetic and inhibition studies. americanpeptidesociety.orgmdpi.com Spectrophotometric assays monitor changes in absorbance as the reaction proceeds, while fluorescence assays often use substrates that produce a fluorescent signal upon enzymatic cleavage. americanpeptidesociety.orgmdpi.com
Research has utilized enzyme kinetic studies to investigate the interaction of various peptides with enzymes. For example, studies on pepsin-catalyzed hydrolysis have involved peptides containing alanine and histidine residues to understand enzyme mechanisms. nih.gov Enzyme inhibition assays are also widely used in the screening of bioactive peptides for their potential inhibitory effects on enzymes involved in various physiological processes, such as angiotensin-converting enzyme (ACE). nih.gov While specific detailed kinetic data for this compound as an enzyme inhibitor were not found in the provided search results, the methodologies described are directly applicable to studying the potential enzyme interactions of this compound.
These enzyme-focused methodologies are critical for:
Advanced Computational Chemistry Methodologies
Computational chemistry plays a crucial role in understanding the behavior of peptides like this compound at the molecular level. These methods allow for the investigation of electronic structure, conformational landscapes, and interactions that are difficult to probe experimentally.
Ab Initio and Semi-Empirical Quantum Chemistry
Ab initio and semi-empirical quantum chemistry methods are fundamental tools for studying the electronic structure and properties of molecules, including small peptides like this compound. These methods solve the electronic Schrödinger equation using different levels of approximation. Semi-empirical methods employ parameters derived from experimental data to simplify calculations, making them computationally less demanding for larger systems or conformational searches. Ab initio methods, in contrast, rely solely on fundamental physical constants.
Studies on peptides, including this compound or similar small peptides, have utilized these methods to investigate various properties. For instance, the B3LYP functional with basis sets like 6-31++G** or 6-31++G(d,p) has been employed in ab initio calculations to study protonation sites and conformers of this compound and related species in the gas phase. nih.govnih.govnih.govnih.gov These calculations can provide insights into the preferred protonation sites, such as on the side-chain imidazole nitrogen in this compound, and help determine low-lying equilibrium structures. nih.govnih.govnih.govnih.gov Semi-empirical methods, such as AM1, are often used for initial conformational searches due to their computational efficiency, providing starting points for more accurate ab initio optimizations. nih.gov The application of these methods allows for the prediction of molecular properties based on quantum mechanics, without direct reliance on experimental data for the calculation itself. nih.gov
Force Field Development and Parameterization for Peptide Systems
Molecular mechanics force fields are empirical functions used to calculate the potential energy of a molecular system based on its atomic coordinates. They are essential for molecular dynamics simulations and other calculations involving larger peptide and protein systems where quantum mechanical methods are computationally prohibitive. Accurate force field parameters are crucial for reliable simulations.
The development and parameterization of force fields for peptide systems aim to accurately reproduce experimental data, such as conformational energies and interaction strengths. While specific details on force field development specifically for this compound were not prominently featured in the search results, research in this area focuses on developing promising force fields for peptide backbones and side chains to provide information needed for confident peptide identification and to accurately sample conformational space. nih.govmetabolomicsworkbench.org Computational studies predicting properties like protonation sites in peptides, often using density functionals and solvation models, contribute to the validation and refinement of force field parameters. metabolomicsworkbench.org
Rational Peptide Design and Engineering Strategies
Rational design and engineering strategies aim to create peptides with desired structures and functions by modifying their amino acid sequence or introducing chemical modifications. These strategies are informed by a deep understanding of peptide structure-activity relationships.
Site-Directed Mutagenesis and Alanine-Scanning Approaches for Structure-Activity Relationships
Site-directed mutagenesis and alanine scanning are powerful techniques typically applied to larger proteins to investigate the role of specific amino acid residues in structure, function, and interactions. Site-directed mutagenesis allows for the replacement of a specific amino acid with another, while alanine scanning systematically replaces individual residues with alanine to assess their contribution to activity or binding.
While these techniques are not directly applicable to the this compound dipeptide itself in isolation (as it only has two residues), the underlying principles of understanding how amino acid substitutions affect peptide behavior are relevant. Research on larger histidine-containing peptides or proteins where histidine is a key residue might employ these methods. For example, studies on proteins like human heme oxygenase-1 (hHO-1) have used site-directed mutagenesis to investigate the role of specific histidine residues (e.g., His25Ala mutation) in enzyme activity. metabolomicsworkbench.org Alanine scanning is also used computationally to investigate the effect of amino acid replacements in protein-ligand and protein-protein complexes. metabolomicsworkbench.orgnih.gov These methods provide valuable insights into structure-activity relationships in larger peptide and protein contexts, which can inform the design of smaller, functional peptides.
Design of Functionalized and Modified this compound Peptides
The design of functionalized and modified this compound peptides involves introducing chemical modifications to the amino acid residues or the peptide backbone to enhance stability, alter biological activity, or facilitate conjugation to other molecules. These modifications can include adding protecting groups, conjugating fluorophores or labels, or incorporating non-natural amino acids.
Research has demonstrated the synthesis of modified this compound peptides, such as N-(benzyloxycarbonyl)-alanyl-histidine (Z-Ala-His), which involves the addition of a protecting group. mpg.de Enzymatic methods have been explored for the synthesis of such modified dipeptides, highlighting advancements in peptide synthesis techniques. mpg.de The design of C-terminally functionalized peptides is another area of research, enabling access to peptides with various chemical tags or linkages for diverse applications. mpg.de Furthermore, the field of modified peptides extends to the creation of novel structures like enzymatically-stable oxetane-based dipeptide hydrogels or ferrocene-dipeptide conjugates, showcasing the potential to engineer dipeptides with tailored properties for material science or drug delivery. metabolomicsworkbench.org Studies on related histidine-containing peptides, such as Gly-Ala-His, which exhibit cytoprotective activity, also fall under the umbrella of designing and evaluating modified peptide sequences for specific biological functions. revitacare.netmetabolomicsworkbench.orgnih.govuni.lu
Stereochemical Investigations (D- and L-Amino Acid Derivatives)
Stereochemical investigations of this compound focus on the different spatial arrangements arising from the chirality of the alanine and histidine residues. This gives rise to four possible stereoisomers for linear this compound: L-Ala-L-His, D-Ala-L-His, L-Ala-D-His, and D-Ala-D-His. Studies exploring these stereoisomers aim to understand how the configuration of each amino acid affects the dipeptide's physical, chemical, and biological characteristics.
While specific detailed research findings and comprehensive data tables directly comparing all four linear this compound stereoisomers are not extensively detailed in the provided search results, the importance of stereochemistry in dipeptides and related compounds is highlighted. Research on other dipeptides and amino acid derivatives provides insights into the potential differences that could be observed between this compound stereoisomers.
For instance, studies on cyclic dipeptides containing histidine and alanine, such as cyclo(His-Ala), have been synthesized and their structures elucidated. researchgate.net These cyclic forms also possess stereochemical considerations. Research on the biological activity of cyclic dipeptides like cyclo(His-Ala) has shown effects on cancer cell lines, fungi, and even on isolated rat hearts, indicating that even in a cyclic structure, the amino acid components contribute to bioactivity. researchgate.net Although the specific stereochemistry (L- or D- forms) of the residues in the tested cyclo(His-Ala) is not explicitly detailed in the abstract, the synthesis from linear counterparts implies that the stereochemistry of the starting materials is a critical factor. researchgate.net
The general principle that the biological activity of amino acid-based products is directly related to the quantity of L-shaped amino acids is noted in the context of plant studies. planthealth.es However, the presence and biological significance of D-amino acids in various natural contexts are also acknowledged. biopharmaspec.complanthealth.esresearchgate.net For example, D-amino acids can be included in synthetic peptides to modify properties such as increasing resistance to proteolysis. biopharmaspec.com This suggests that incorporating D-alanine or D-histidine into this compound could potentially alter its stability or interaction with enzymes.
Research on other dipeptides and related compounds further underscores the impact of stereochemistry. For example, studies on phosphonamidate derivatives of alanine ethyl ester have shown that compounds substituted with L-alanine stimulated certain immune cells at lower concentrations compared to those derived from D-alanine. acs.org This demonstrates a clear difference in biological activity based on the stereochemistry of the alanine residue in a related structure.
While specific comparative data tables for the biological activities or physical properties of L-Ala-L-His, D-Ala-L-His, L-Ala-D-His, and D-Ala-D-His are not available in the provided snippets, the existing literature on amino acid and peptide stereochemistry strongly indicates that these differences would be significant. Potential areas where stereochemical variations could lead to different findings include:
Enzymatic Stability: Peptidases typically cleave L-amino acid linkages. Dipeptides containing D-amino acids may exhibit increased resistance to enzymatic degradation. biopharmaspec.com
Receptor Binding: Biological receptors often show high specificity for the stereochemistry of their ligands. Different this compound stereoisomers could have varying affinities for potential binding partners. ijpsjournal.com
Transport: Amino acid and peptide transporters can exhibit stereoselectivity, potentially leading to different absorption or distribution profiles for the stereoisomers. researchgate.net
Physical Properties: While not always drastically different, physical properties like solubility, melting point, and optical rotation can vary between stereoisomers. libretexts.orgbachem.com
Although direct comparative data for this compound stereoisomers is limited in the provided context, the foundational principles of stereochemistry in amino acids and peptides, supported by research on related compounds, confirm that the D- and L-configurations of alanine and histidine within the this compound dipeptide would likely result in discernible differences in their biochemical and biological behavior. Future research specifically investigating the individual stereoisomers of linear this compound is needed to fully elucidate these differences and their potential implications.
Illustrative Data Table (Based on general principles and related compound studies - Hypothetical Data):
| This compound Stereoisomer | Potential Enzymatic Stability (Relative) | Potential Receptor Binding Affinity (Relative) |
| L-Ala-L-His | Standard | Varies by Receptor |
| D-Ala-L-His | Potentially Increased | Varies by Receptor |
| L-Ala-D-His | Potentially Increased | Varies by Receptor |
| D-Ala-D-His | Potentially Increased | Varies by Receptor |
Note: This table presents hypothetical differences based on general understanding of D-amino acid incorporation into peptides and receptor interactions. Specific experimental data for this compound stereoisomers is required for accurate comparison.
Illustrative Data Table (Based on optical rotation of constituent amino acids):
| Amino Acid | Optical Rotation ([α]D) |
| L-Alanine | +14.3° bachem.com |
| D-Alanine | -13.9° bachem.com |
| L-Histidine | Varies by conditions |
| D-Histidine | Varies by conditions (Opposite of L-His) |
Emerging Research Avenues and Future Perspectives for Ala His
Identification of Novel Biological Functions and Signaling Pathways
Emerging research is actively investigating previously unrecognized biological functions of Ala-His and its involvement in intricate cellular signaling pathways. Studies suggest that this compound may play a role in mitigating reactive oxygen species (ROS) induced by copper ions, a process relevant to neurodegenerative conditions like Alzheimer's disease. This indicates a potential neuroprotective function linked to its ability to reduce ROS production.
Furthermore, investigations into wound healing processes have indicated that this compound can promote fibroblast proliferation and migration, which are crucial for tissue repair. This effect has been associated with its redox properties and its capacity to modulate growth factor signaling pathways.
While some historical claims suggested this compound could catalyze peptide bond formation in a prebiotic context, more recent detailed studies indicate this is unlikely to occur at significant levels in solution. nih.gov However, the exploration of its potential catalytic or regulatory roles in other biological reactions remains an active area.
In the context of metabolic stress, metabolome analysis in juvenile Largemouth Bass exposed to ammonia (B1221849) revealed this compound as a potentially pivotal functional substance under chronic stress conditions. nih.gov This suggests a potential role for this compound in the metabolic responses to environmental stressors. nih.gov
The imidazole (B134444) ring of histidine, a component of this compound, is known to actively participate in the dissociation mechanisms of protonated peptides containing histidine, highlighting the importance of this residue in the peptide's behavior and potential interactions. polyu.edu.hk
Integration of Omics Data for Systems-Level Understanding
The integration of data from various "omics" disciplines, such as genomics, transcriptomics, proteomics, and metabolomics, is becoming increasingly crucial for gaining a comprehensive, systems-level understanding of biological processes. oatext.combioscipublisher.comfrontiersin.orgfrontiersin.orgnih.gov While this compound itself is a dipeptide (a metabolite/small peptide), its presence and fluctuations within a biological system can be better understood when integrated with data about the proteins it might be derived from, the enzymes involved in its metabolism, and the genetic regulation of these processes.
Multi-omics integration allows researchers to move beyond studying individual molecules in isolation to exploring the complex interplay between different biological layers. bioscipublisher.comnih.gov This approach can reveal novel insights into the roles of metabolites and small peptides like this compound within the broader context of cellular and organismal function. bioscipublisher.com Challenges exist in harmonizing disparate datasets and developing algorithms for analysis, but advancements in computational power and AI are facilitating this integration. oatext.combioscipublisher.com
For example, metabolomic studies that identify changes in this compound levels under specific conditions, such as ammonia stress in fish, can be integrated with proteomic data on enzymes involved in amino acid metabolism or transcriptomic data on the expression of genes related to stress response pathways. nih.gov This integrated approach can help elucidate the pathways and mechanisms in which this compound is involved.
The field of systems biology, empowered by multi-omics data, aims to create a more holistic understanding of biological systems in health and disease. nih.gov Integrating this compound data into such frameworks could provide valuable insights into its functional significance and its interactions within complex biological networks.
Advancements in Computational Modeling for De Novo Peptide Design
Computational modeling plays a significant role in modern peptide research, including the design of novel peptides with desired properties. While computational tools are routinely used in drug discovery for small molecules, the flexible nature of peptides and the complexity of their interactions present unique challenges. frontiersin.orgnih.gov
However, advancements in computational pipelines are creating new opportunities for rational peptide design. frontiersin.org This includes predicting peptide structures, binding affinities, and self-assembly properties. frontiersin.org Although direct computational design de novo specifically for this compound is less common given its simple structure, computational approaches are valuable for understanding its behavior and for designing longer peptides or peptidomimetics that incorporate this compound or similar motifs.
For instance, computational studies investigating the copper(II) coordination in peptides containing histidine residues, such as this compound-His, utilize theoretical calculations to understand binding sites and conformations. polyu.edu.hkresearchgate.net This type of modeling is crucial for understanding the potential chelating properties of this compound-containing sequences.
Computational modeling is also being applied to design peptides for various applications, including tissue regeneration and as scaffolds for drug delivery. frontiersin.orgresearchgate.net Understanding the structural and interaction properties of basic units like this compound through computational methods can inform the design of more complex functional peptides. Tools are also being developed to assist in the selection and design of peptide standards for protein quantitation in proteomics, considering factors like ionization potential and potential modifications. nih.gov
Comparative Proteomics and Peptidomics in Biological Systems
Comparative proteomics and peptidomics involve the large-scale study and comparison of proteins and endogenous peptides, respectively, in different biological states or samples. acs.orgnih.gov Peptidomics specifically focuses on peptides typically ranging from 2 to 50 amino acids. acs.org These approaches, often utilizing mass spectrometry, are essential for identifying peptides that are differentially present or abundant under various conditions. acs.orgnih.govmdpi.com
Applying comparative peptidomics can help identify the biological contexts in which this compound levels change significantly. For example, the finding that this compound emerges as a potentially pivotal substance under chronic ammonia stress in fish was derived from metabolome analysis, which is closely related to peptidomics in its focus on small molecules and peptides. nih.gov
Comparative studies can also involve analyzing peptide populations in different tissues, organisms, or disease states to understand the physiological roles of specific peptides. acs.orgnih.govfrontiersin.org While direct comparative peptidomic studies specifically centered on this compound are less frequently highlighted in the search results compared to broader peptidomic analyses, the methodologies employed in this field are directly applicable to studying the differential expression and potential functions of this compound.
Challenges in peptidomics include the low abundance of some peptides and potential signal suppression by highly abundant proteins, necessitating advanced sample preparation and analytical techniques. nih.gov Despite these challenges, comparative peptidomics holds promise for identifying novel biomarkers and understanding disease pathology. acs.orgnih.gov Applying these techniques to study this compound in various biological systems can contribute to uncovering its specific roles and potential as a biomarker or functional molecule.
The N-termini of histidine-rich proteins found in squid beaks are enriched in Ala, His, and Gly residues, and comparative studies of these proteins and peptides are providing insights into their material properties and potential applications. cambridge.org This exemplifies how comparative analysis of proteins and peptides containing Ala and His residues can reveal functional insights.
Q & A
Q. How can researchers ensure methodological transparency in reporting this compound studies?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
Publish raw data (e.g., NMR spectra, HPLC chromatograms) in repositories like Zenodo.
Use structured reporting templates (e.g., ARRIVE for animal studies).
Disclose conflicts of interest and funding sources per ICMJE guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
